3,6-dimethyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
The compound 3,6-dimethyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate features a thieno[2,3-c]pyridine core substituted with two methyl ester groups at positions 3 and 6 and a 2,3-dihydro-1,4-benzodioxine-2-amido moiety at position 2.
Properties
IUPAC Name |
dimethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7S/c1-26-19(24)16-11-7-8-22(20(25)27-2)9-15(11)30-18(16)21-17(23)14-10-28-12-5-3-4-6-13(12)29-14/h3-6,14H,7-10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOXYRLYOYMJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of Sulfonamide Derivatives
A patent by outlines the cyclization of N-(3-thienyl-methyl)-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide derivatives under strong acidic conditions. For example, refluxing the sulfonamide precursor in 12N HCl and dioxane at 100°C for 4 hours yields thieno[2,3-c]pyridine. The reaction proceeds via intramolecular cyclization, facilitated by the electron-withdrawing tosyl group, to form the six-membered pyridine ring fused to the thiophene. This method achieves yields of 76–84% after distillation.
Condensation with Arylidenemalononitrile
Maisa and Adel demonstrated that 3-amino-4,6-dimethylthieno[2,3-b]pyridine reacts with arylidenemalononitrile in ethanol containing piperidine to form pyridothienopyridines. While this method primarily targets [2',3':4,5] fused systems, analogous conditions could be adapted for [2,3-c] fusion by modifying the thiophene substitution pattern. The amino group at position 3 facilitates nucleophilic attack on the activated malononitrile, followed by cyclodehydration.
Introduction of the 2-Amino Group
The amidation at position 2 necessitates an intermediate amine on the thienopyridine core.
Direct Amination via Schiff Base Formation
The patent describes the use of Schiff base intermediates during sulfonamide preparation. For instance, condensing 2-thienaldehyde with N-[2,2-(OR)₂]ethylamine forms a Schiff base, which is reduced to the corresponding amine using NaBH₄. This approach could position the amino group adjacent to the thiophene ring for subsequent cyclization.
Acylation with 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
The benzodioxine amide is introduced via acylation of the 2-amino-thienopyridine intermediate.
Synthesis of the Acylating Agent
2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically conducted in anhydrous dichloromethane under reflux.
Coupling Reaction
The aminothienopyridine is treated with the benzodioxine carbonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to scavenge HCl. Solvents such as chloroform or THF are employed at 0–25°C to prevent side reactions. This step parallels the acylation of compound 3 with ethyl ethoxymethylenecyanoacetate described by Maisa and Adel, yielding amides in 77–84% yields after recrystallization.
Installation of Methyl Ester Groups
The 3,6-dicarboxylate esters are introduced either during core synthesis or via post-functionalization.
Esterification of Dicarboxylic Acids
If the thienopyridine core is synthesized with carboxylic acids at positions 3 and 6 (e.g., via hydrolysis of nitriles), esterification with methanol and H₂SO₄ (Fischer esterification) or diazomethane achieves the methyl esters. However, this route risks side reactions at the amide group.
Direct Use of Ester-Containing Precursors
A more efficient strategy involves starting with methyl ester-protected intermediates. For example, the Pomeranz-Fritsch reaction reported in utilizes dimethoxyethyl groups that hydrolyze to esters under acidic conditions. Adapting this method, 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole undergoes cyclization in HCl/ethanol to form the thienopyridine core with inherent ester functionalities.
Integrated Synthetic Route
Combining these steps, a plausible synthesis is:
- Core Formation : Cyclize N-(2-thienyl-methyl)-N-[2,2-(OEt)₂]ethyl-p-toluenesulfonamide in HCl/dioxane to yield thieno[2,3-c]pyridine.
- Amination : Introduce NH₂ at position 2 via nitration/reduction or Schiff base chemistry.
- Acylation : React with 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride in CH₂Cl₂/TEA.
- Esterification : Install methyl esters using methyl iodide/K₂CO₃ in DMF or via precursor-mediated synthesis.
Analytical Data and Characterization
Critical spectroscopic data for intermediates and the final compound include:
- ¹H NMR : Methyl esters appear as singlets at δ 3.6–3.8 ppm. The benzodioxine protons resonate as a multiplet at δ 6.8–7.1 ppm, while the thienopyridine CH groups show signals near δ 6.7–7.3 ppm.
- IR : Ester C=O stretches at 1720–1740 cm⁻¹ and amide C=O at 1660–1680 cm⁻¹.
- Mass Spectrometry : Molecular ion peaks align with the calculated molecular weight (C₂₁H₂₂N₂O₆S requires m/z 430.43).
Challenges and Optimization
- Regioselectivity : Competing cyclization pathways may yield [3,2-c] vs. [2,3-c] isomers. Substituent directing effects (e.g., methyl groups) and solvent polarity (dioxane vs. ethanol) influence outcomes.
- Amide Stability : Strong acidic conditions during esterification may hydrolyze the amide bond. Mild reagents like trimethylsilyl chloride (TMSCl) in methanol can mitigate this.
- Yield Improvement : Catalytic piperidine in condensation steps enhances reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound .
Scientific Research Applications
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for specific receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,6-dimethyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Substituents
The target compound differs from analogs in three primary aspects:
- Core Heterocycle: Thieno[2,3-c]pyridine vs. imidazo[1,2-a]pyridine () or thiazolo[3,2-a]pyrimidine ().
- Ester Substituents : Methyl esters at positions 3 and 6 vs. ethyl, benzyl, or phenethyl esters ().
- Functional Groups: The 2,3-dihydro-1,4-benzodioxine-2-amido group vs. cyano, nitro, or furan substituents ().
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Properties
- Lipophilicity : Methyl esters (target compound) confer moderate lipophilicity, while benzyl () or phenethyl () groups increase hydrophobicity. Ethyl esters () balance solubility and membrane permeability.
- Electron Effects: Electron-withdrawing groups (e.g., cyano in ) enhance stability and reactivity, whereas benzodioxine-amido (target compound) may improve binding to aromatic receptors.
- Synthetic Complexity : The target compound’s benzodioxine-amido group likely requires multi-step synthesis, contrasting with simpler analogs like diethyl esters () .
Spectroscopic Characterization
- NMR: Thieno[2,3-c]pyridine analogs () show characteristic δ 2.24–2.37 ppm for methyl groups and δ 6.56–7.94 ppm for aromatic protons. The benzodioxine-amido group in the target compound would likely exhibit distinct δ 7.0–8.0 ppm signals for its oxygen-linked aromatic protons.
- IR: Ester carbonyl stretches (~1700–1750 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹) differentiate the target compound from cyano-containing analogs (: ~2220 cm⁻¹) .
Biological Activity
3,6-Dimethyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique thieno[2,3-c]pyridine core structure combined with various substituents that may influence its biological properties. This article explores the synthesis, biological activities, and mechanisms of action of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[2,3-c]pyridine Core : This is achieved through cyclization reactions involving sulfur-containing reagents.
- Introduction of Dimethyl Groups : Methylation reactions using agents like methyl iodide are employed to introduce the dimethyl groups.
- Attachment of the Benzodioxine Amido Group : This is accomplished through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit significant enzyme inhibitory potential. For instance, a series of benzodioxin derivatives were synthesized and evaluated for their ability to inhibit human low-density lipoprotein (LDL) copper-induced peroxidation. Some compounds demonstrated activity levels 5 to 45 times greater than that of probucol .
Antimicrobial and Anticancer Properties
The biological activity of thieno[2,3-c]pyridine derivatives has been explored in various studies. These compounds have shown promise in:
- Antimicrobial Activity : Certain derivatives exhibited strong antimicrobial properties against various pathogens.
- Anticancer Activity : Some studies suggest that these compounds can induce apoptosis in cancer cells by interfering with DNA or RNA processes and modulating signaling pathways related to cell growth and differentiation .
Case Studies
- Case Study on Antioxidant Activity : A study evaluated the antioxidant properties of related benzodioxin compounds. The most active derivatives were found to significantly reduce oxidative stress markers in vitro .
- In Vivo Studies : Another investigation assessed the hypolipidemic effects of similar compounds in mice models. Results indicated notable reductions in lipid levels at specific dosages .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Binding : The compound may bind to specific enzymes or receptors, modulating their activity.
- DNA/RNA Interaction : It could interfere with nucleic acid processes affecting gene expression.
- Signaling Pathways Modulation : The compound might influence various cellular signaling pathways associated with growth and apoptosis .
Comparative Analysis
A comparison with structurally similar compounds reveals unique properties attributed to the thieno[2,3-c]pyridine core combined with specific substituents:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3,6-Dimethyl 2-(2-phenoxybenzamido)-4H... | Thieno[2,3-c]pyridine | Antimicrobial and anticancer |
| Benzodioxin Derivatives | Benzodioxin | Antioxidant and enzyme inhibition |
| Simple Thieno Compounds | Thieno | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
